![molecular formula C9H16ClNO B11763244 (5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)
(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride is a chemical compound known for its unique tricyclic structure. This compound is often studied for its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure consists of a tricyclic framework with an amine group and a hydrochloride salt, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride typically involves the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable bicyclic precursor, a third ring can be introduced via intramolecular cyclization.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions. Common reagents for this step include ammonia or primary amines.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization Reactions: Utilizing high-pressure reactors to facilitate the cyclization process.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis.
Purification and Crystallization: Using advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the tricyclic core or the amine group using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Its structure allows it to bind to specific receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of neurological disorders.
Antiviral Activity: Studies have shown that it may possess antiviral properties, making it useful in the development of antiviral drugs.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Employed in the production of pharmaceutical compounds due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantanamine hydrochloride: Similar tricyclic structure but differs in the position and nature of functional groups.
Memantine hydrochloride: Another tricyclic amine with similar pharmacological properties but different structural features.
Uniqueness
Structural Features: The presence of an oxatricyclic core distinguishes it from other similar compounds.
Reactivity: Its unique structure imparts distinct reactivity patterns, making it suitable for specific chemical transformations.
Pharmacological Profile:
Propriétés
Formule moléculaire |
C9H16ClNO |
|---|---|
Poids moléculaire |
189.68 g/mol |
Nom IUPAC |
(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c10-9-4-6-1-7(5-9)3-8(2-6)11-9;/h6-8H,1-5,10H2;1H/t6-,7+,8?,9?; |
Clé InChI |
YEWFFFAYPIELAC-VSDGLZOYSA-N |
SMILES isomérique |
C1[C@@H]2CC3C[C@H]1CC(C2)(O3)N.Cl |
SMILES canonique |
C1C2CC3CC1CC(C2)(O3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


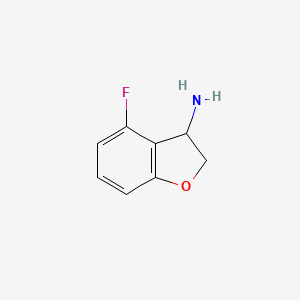
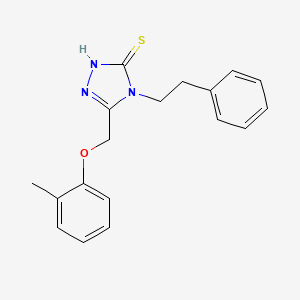
![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)

![3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11763178.png)
![3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine](/img/structure/B11763183.png)

![9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide](/img/structure/B11763201.png)
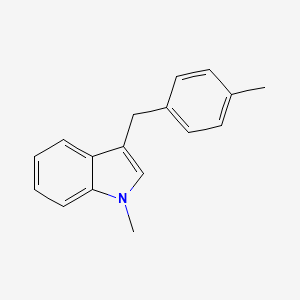
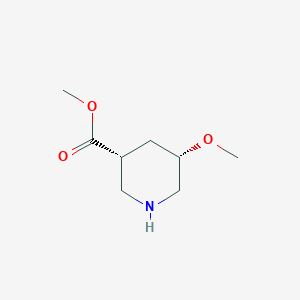
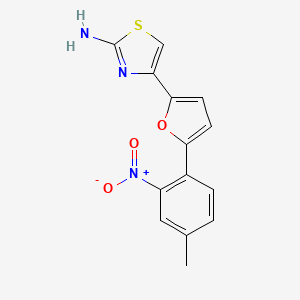
![Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane](/img/structure/B11763232.png)
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)

